tert-Butyl octasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl octasulphide: is a chemical compound with the molecular formula C8H18S8 and a molecular weight of 370.749 . It is characterized by its structure, which includes a tert-butyl group attached to a chain of eight sulfur atoms
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the reaction of tert-butyl chloride with sulfur in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a controlled reaction involving tert-butyl compounds and elemental sulfur under high-temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into lower sulfur-containing derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various sulfur-containing organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Lower Sulfur Derivatives: Resulting from reduction reactions.
Sulfur-Containing Organic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: Tert-Butyl octasulphide is used in the synthesis of sulfur-rich compounds and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with sulfur-based active ingredients. Industry: It is used in the production of materials with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which tert-Butyl octasulphide exerts its effects involves its interaction with molecular targets and pathways related to sulfur chemistry. The compound can act as a sulfur donor in various biochemical processes, influencing the formation of sulfur-containing biomolecules.
Comparison with Similar Compounds
Tert-Butyl Thiosulfate: Another sulfur-containing compound with similar reactivity but different applications.
Tert-Butyl Sulfide: A simpler sulfur derivative with fewer sulfur atoms.
Uniqueness: Tert-Butyl octasulphide stands out due to its high sulfur content and the presence of the tert-butyl group, which provides unique reactivity and stability compared to other sulfur compounds.
Properties
CAS No. |
7330-35-0 |
---|---|
Molecular Formula |
C8H18S8 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(tert-butyloctasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S8/c1-7(2,3)9-11-13-15-16-14-12-10-8(4,5)6/h1-6H3 |
InChI Key |
ATERSKQFKLJCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSSSSSSSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.